1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
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Overview
Description
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a methoxyethylamino side chain.
Preparation Methods
The synthesis of 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, including alkylation, substitution, and reduction reactionsThe final step often involves the addition of the methoxyethylamino side chain under controlled conditions to ensure high yield and purity . Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Addition: The methoxyethylamino side chain can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can be compared to other similar compounds, such as:
1-[2-[(2-Hydroxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol: This compound has a hydroxyethylamino side chain instead of a methoxyethylamino side chain, which can affect its reactivity and biological activity.
1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-morpholin-1-ylpropan-2-ol:
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-[2-[(2-methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-22-12-9-19-13-16-7-3-4-8-18(16)23-15-17(21)14-20-10-5-2-6-11-20/h3-4,7-8,17,19,21H,2,5-6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURPUSSBGYQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OCC(CN2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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